molecular formula C13H19NO3 B6637933 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B6637933
M. Wt: 237.29 g/mol
InChI Key: WNGJWCYAEVAFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is an organic compound that belongs to the class of phenylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves the reaction of 3-hydroxy-4-methylphenylacetic acid with 1-hydroxy-2-methylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets in the body. The hydroxyl and amide groups may form hydrogen bonds with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-hydroxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
  • 2-(3-hydroxy-4-methylphenyl)-N-(2-hydroxy-2-methylpropan-2-yl)acetamide

Uniqueness

2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-4-5-10(6-11(9)16)7-12(17)14-13(2,3)8-15/h4-6,15-16H,7-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGJWCYAEVAFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC(C)(C)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.